2,2',5,5'-Tetrachlorobenzidine

Catalog No.
S580185
CAS No.
15721-02-5
M.F
C12H8Cl4N2
M. Wt
322 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',5,5'-Tetrachlorobenzidine

CAS Number

15721-02-5

Product Name

2,2',5,5'-Tetrachlorobenzidine

IUPAC Name

4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline

Molecular Formula

C12H8Cl4N2

Molecular Weight

322 g/mol

InChI

InChI=1S/C12H8Cl4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2

InChI Key

UXOXUHMFQZEAFR-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl

Synonyms

2,2',5,5'-tetrachlorobenzidine, 2,2'5,5'-TCB

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl
  • Crystal Engineering

    Due to the presence of amine functionalities and a specific arrangement of chlorine atoms, TCB is of interest to crystal engineers. These scientists study how molecules pack together in crystals to design materials with desired properties. The crystal structure of TCB was analyzed and reported in a 2008 study, noting its unique packing arrangement and weak hydrogen bonding interactions [].

  • Carcinogenicity Testing

    Research has been conducted to assess the potential carcinogenic (cancer-causing) properties of TCB. A 1982 publication by the International Agency for Research on Cancer (IARC) evaluated TCB and classified it as a potential carcinogen []. This classification was likely based on studies involving animals and possibly mutagenicity tests, though the specific details of the research are not readily available in this reference.

2,2',5,5'-Tetrachlorobenzidine is an organic compound with the molecular formula C₁₂H₈Cl₄N₂. It is characterized by a biphenyl structure where four chlorine atoms are substituted at the 2, 2', 5, and 5' positions. This compound is primarily known for its application in dye production and as a reagent in various chemical analyses. Its structural configuration contributes to its unique chemical properties and biological interactions.

  • Oxidation: Under specific conditions, this compound can be oxidized to yield different products. For instance, advanced oxidation processes can lead to degradation products that may have varying environmental impacts.
  • Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, allowing for modifications that can enhance its utility in various applications .

Research indicates that 2,2',5,5'-Tetrachlorobenzidine exhibits biological activity that may be of concern due to its potential toxicity. Studies have shown that it can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which may influence its biological behavior . It has been implicated in adverse effects on human health, particularly concerning carcinogenicity and endocrine disruption.

The synthesis of 2,2',5,5'-Tetrachlorobenzidine typically involves:

  • Chlorination of Benzidine: The starting material, benzidine, undergoes chlorination using chlorine gas or chlorinating agents under controlled conditions to achieve the desired substitution pattern.
  • Controlled Reaction Conditions: Temperature and solvent choice are critical in ensuring selective chlorination at the appropriate positions on the benzidine molecule .

2,2',5,5'-Tetrachlorobenzidine finds utility in several fields:

  • Dye Manufacturing: It is used as an intermediate in the production of various dyes.
  • Analytical Chemistry: The compound serves as a reagent for detecting specific analytes due to its chemical reactivity.
  • Photographic Chemicals: It is also employed in the synthesis of photographic chemicals .

Interaction studies involving 2,2',5,5'-Tetrachlorobenzidine have revealed that it can form complexes with various biomolecules. These interactions include:

  • Hydrogen Bonding: The compound’s ability to form hydrogen bonds can affect its solubility and reactivity in biological systems.
  • Halogen Bonding: Chlorine atoms can engage in halogen bonding with nucleophiles, influencing the compound's behavior in biological assays .

Several compounds share structural similarities with 2,2',5,5'-Tetrachlorobenzidine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4,4'-DiaminodiphenylmethaneC₁₂H₁₃N₃Used in dye manufacturing; less chlorinated than tetrachlorobenzidine.
3,3',4,4'-TetrachlorobenzidineC₁₂H₈Cl₄N₂Similar chlorination pattern; different substitution positions.
4-ChloroanilineC₆H₆ClNA simpler structure; used as a precursor for various dyes.

Uniqueness of 2,2',5,5'-Tetrachlorobenzidine

What sets 2,2',5,5'-Tetrachlorobenzidine apart from these similar compounds is its specific arrangement of chlorine substituents and its resultant chemical properties. The unique substitution pattern not only influences its reactivity but also its biological activity and environmental persistence.

XLogP3

4.5

UNII

ICS5PD3141

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

15721-02-5

Wikipedia

2,2',5,5'-tetrachlorobenzidine

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, 2,2',5,5'-tetrachloro-: ACTIVE

Dates

Modify: 2023-08-15

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